Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate
Description
Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate is a thiophene-derived compound featuring a methoxycarbothioylamino (-NH-C(=S)-OCH₃) substituent at the 3-position and a methyl group at the 4-position of the thiophene ring. This structure combines a carboxylate ester (COOCH₃) at position 2, which enhances solubility and reactivity, and a sulfur-containing carbothioyl group, which may influence biological activity and chemical stability.
Properties
IUPAC Name |
methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S2/c1-5-4-15-7(8(11)12-2)6(5)10-9(14)13-3/h4H,1-3H3,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXSYWHIVQOISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=S)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677276-99-2 | |
| Record name | methyl 3-[(methoxymethanethioyl)amino]-4-methylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The methoxycarbothioylamino group and the methyl ester group are introduced through nucleophilic substitution reactions. These reactions often require specific reagents such as methoxycarbonyl chloride and methylamine, along with catalysts to facilitate the process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and pressures to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thiol Derivatives: Formed through reduction reactions
Substituted Thiophenes: Formed through nucleophilic substitution reactions
Scientific Research Applications
Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thiophene Carboxylates
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Bioactivity: The methoxycarbothioylamino group in the target compound may enhance metal-binding capacity or enzymatic inhibition compared to simpler amino or amide substituents in articaine analogs .
- Reactivity : Bromo or chlorosulfonyl substituents (e.g., in ) increase electrophilicity, enabling cross-coupling reactions, whereas the carbothioyl group may favor nucleophilic substitutions or redox activity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s carbothioylamino group likely reduces water solubility compared to hydrochloride salts of articaine derivatives but may improve lipid membrane permeability.
- Stability challenges (e.g., hydrolysis of the carbothioyl group) necessitate anhydrous handling, contrasting with more stable amide-based analogs like ethylarticaine .
Biological Activity
Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing information from various studies and sources.
- Molecular Formula : C9H11NO3S2
- Molecular Weight : 233.32 g/mol
- CAS Number : 677276-99-2
This compound is characterized by the presence of a thiophene ring, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antibacterial and antifungal properties. For example, compounds related to this compound have shown:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from to , surpassing traditional antibiotics such as ampicillin and streptomycin by a factor of 10 to 50 times .
- Antifungal Activity : Similar compounds have exhibited potent antifungal effects, with MIC values also within the range of to . Notably, certain derivatives were particularly effective against Trichoderma viride and Aspergillus fumigatus .
The mechanism underlying the antimicrobial activity of this compound involves:
- Enzyme Inhibition : Docking studies suggest that these compounds inhibit key bacterial enzymes such as MurB in E. coli, which is crucial for cell wall synthesis .
- Cell Membrane Disruption : The presence of sulfur in the thiophene ring may contribute to membrane disruption in fungal cells, leading to increased permeability and cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Key findings include:
- The presence of specific functional groups (such as methoxycarbothioylamino) significantly enhances biological activity.
- Substituents on the thiophene ring can modulate potency against various microbial strains .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
- Case Study on Antibacterial Efficacy :
- Fungal Resistance :
Q & A
Q. What are the common synthetic routes for Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate?
The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Formation of the thiophene backbone via cyclization of methacrylic acid derivatives with sulfur-containing reagents (e.g., thioglycolic acid esters) under basic conditions .
- Step 2 : Introduction of the methoxycarbothioylamino group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like piperidine .
- Step 3 : Final purification via column chromatography or recrystallization to achieve high purity (>95%) .
Key challenges include controlling regioselectivity during functionalization and minimizing side reactions involving the thiophene ring’s electron-rich system.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the positions of substituents on the thiophene ring and the methoxycarbothioylamino group. For example, the thiophene protons exhibit distinct splitting patterns due to ring anisotropy .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns aiding in structural confirmation .
- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thiourea (N-H, ~3300 cm⁻¹) .
Q. How is crystallographic data analyzed to confirm its molecular structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) to measure reflections.
- Structure Solution : Employing programs like SHELXT for phase determination via direct methods .
- Refinement : Iterative refinement with SHELXL to optimize bond lengths, angles, and thermal parameters, achieving R1 values < 0.05 for high-quality data .
- Validation : ORTEP-3 or WinGX visualizes the final structure, confirming stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
A systematic approach involves:
- Design of Experiments (DoE) : Varying parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
- In Situ Monitoring : Techniques like TLC or HPLC track reaction progress, minimizing over-functionalization .
- Byproduct Analysis : GC-MS or NMR identifies impurities (e.g., unreacted intermediates), guiding purification strategies .
A case study on similar thiophene derivatives achieved a 20% yield increase by switching from methanol to THF as the reaction solvent .
Q. How do researchers resolve contradictions between spectroscopic and crystallographic data?
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Strategies include:
- Variable-Temperature NMR : Detects rotamers or tautomers that may explain split signals in solution .
- DFT Calculations : Compares computed NMR chemical shifts with experimental data to validate proposed conformers .
- Complementary Techniques : Pairing SCXRD with IR or Raman spectroscopy to cross-validate functional group assignments .
Q. What strategies are used to study the structure-activity relationships (SAR) of this compound?
- Functional Group Modifications : Systematic substitution of the methoxycarbothioylamino or methyl groups to assess impact on bioactivity (e.g., antimicrobial potency) .
- Molecular Docking : Uses software like AutoDock to predict binding interactions with target proteins (e.g., enzymes in pathogenic bacteria) .
- Pharmacokinetic Profiling : Measures logP (via HPLC) and metabolic stability (using liver microsomes) to correlate structural features with bioavailability .
Recent studies on analogous thiophene derivatives highlight the critical role of the thiourea moiety in enhancing hydrogen-bonding interactions with biological targets .
Key Methodological Considerations
- Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) and characterization data in detail to enable replication .
- Data Validation : Cross-check results across multiple techniques (e.g., NMR, SCXRD, HRMS) to ensure structural accuracy .
- Ethical Compliance : Adhere to safety protocols when handling reactive intermediates (e.g., chlorosulfonyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
